molecular formula C13H17NO3 B11718896 Ethyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate

Ethyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate

Cat. No.: B11718896
M. Wt: 235.28 g/mol
InChI Key: SMPDXERIENIPNQ-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate is a chiral pyrrolidine-based building block of significant interest in medicinal chemistry and organic synthesis. This compound features a pyrrolidine ring, a privileged scaffold in drug discovery, decorated with an ethyl ester group, a hydroxy group, and a phenyl group at the 3-position . The presence of these multiple functional groups makes it a versatile intermediate for constructing more complex molecules. Its structural features allow it to participate in a range of chemical reactions, enabling further functionalization for library synthesis . Pyrrolidine derivatives are widely studied for their biological activities, which can include antimicrobial, anti-inflammatory, and anticancer properties . The incorporation of both hydroxy and phenyl groups in this specific derivative could enhance its interaction with specific biological targets or improve its pharmacological profile, making it a valuable candidate for investigation in drug design projects . Furthermore, the presence of a chiral center enables its potential use in the creation of chiral materials or as a precursor for ligands in asymmetric synthesis, which are crucial for the preparation of optically active pharmaceuticals and fine chemicals . This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

ethyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate

InChI

InChI=1S/C13H17NO3/c1-2-17-12(15)14-9-8-13(16,10-14)11-6-4-3-5-7-11/h3-7,16H,2,8-10H2,1H3

InChI Key

SMPDXERIENIPNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC(C1)(C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate typically involves the reaction of ethyl chloroformate with 3-hydroxy-3-phenylpyrrolidine under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate can be synthesized through various methods, including enzyme-catalyzed reactions and chemical transformations of simpler precursors. The compound features a pyrrolidine ring, which is known for its versatility in medicinal chemistry due to its ability to mimic natural products and interact with biological targets.

Key Synthesis Methods:

  • Enzyme-Catalyzed Reactions: These methods have shown promise in achieving high enantioselectivity for the compound, which is crucial for its biological activity. For instance, the enzyme-catalyzed kinetic resolution has been reported to yield enantiomerically pure forms of related compounds with high efficiency .

Biological Activities

This compound exhibits several biological activities that make it a candidate for therapeutic applications:

  • Antitumor Activity: Research has indicated that derivatives of pyrrolidine compounds can act as androgen receptor antagonists, particularly in the context of castration-resistant prostate cancer. The introduction of specific substituents on the pyrrolidine ring has been shown to enhance binding affinity and therapeutic efficacy .
  • Neurokinin Receptor Antagonism: Certain derivatives of this compound have been identified as potential neurokinin-1 receptor antagonists, which are relevant in treating various conditions including pain and anxiety disorders .

Therapeutic Potential

The therapeutic potential of this compound lies primarily in its ability to modulate specific biological pathways:

  • Castration-resistant Prostate Cancer Treatment: Studies have demonstrated that compounds derived from this structure can effectively inhibit tumor growth in preclinical models, suggesting a pathway for developing new treatments for advanced prostate cancer .
  • Pain Management: As a neurokinin receptor antagonist, it may offer new avenues for pain management therapies, particularly in conditions where traditional analgesics are ineffective .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound derivatives:

StudyObjectiveFindings
Evaluate antitumor effectsCompound showed potent inhibition of tumor growth in LNCaP-hr xenograft models.
Kinetic resolution optimizationAchieved high enantioselectivity (E > 200) in enzyme-catalyzed reactions, producing pure enantiomers.
Neurokinin receptor antagonismIdentified as a promising candidate for treating pain-related disorders due to effective receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share structural motifs with ethyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate but differ in substituent groups and stereochemistry:

Ethyl (3S,4R)-1-Benzyl-4-Hydroxypyrrolidine-3-Carboxylate
  • Molecular Formula: C₁₅H₁₉NO₃
  • Molecular Weight : 285.32 g/mol
  • Key Features :
    • A benzyl group replaces the ethyl ester at the 1-position.
    • Hydroxyl and phenyl groups are positioned at 4- and 3-positions, respectively.
    • Stereochemistry: (3S,4R) configuration .
tert-Butyl 3-Hydroxy-3-Phenylpyrrolidine-1-Carboxylate
  • Molecular Formula: C₁₅H₂₁NO₃
  • Molecular Weight : 263.33 g/mol
  • Key Features :
    • A tert-butoxycarbonyl (Boc) group replaces the ethyl ester at the 1-position.
    • Retains hydroxyl and phenyl groups at the 3-position.
    • The Boc group introduces steric bulk, enhancing stability against hydrolysis .

Structural and Physicochemical Comparison

Property This compound Ethyl (3S,4R)-1-Benzyl-4-Hydroxypyrrolidine-3-Carboxylate tert-Butyl 3-Hydroxy-3-Phenylpyrrolidine-1-Carboxylate
Molecular Formula C₁₃H₁₇NO₃ C₁₅H₁₉NO₃ C₁₅H₂₁NO₃
Molecular Weight (g/mol) 235.28 285.32 263.33
Substituent at N-1 Ethyl ester Benzyl tert-Butyl ester (Boc)
Hydroxyl Position 3 4 3
Phenyl Position 3 3 3
Steric Bulk Moderate High (due to benzyl group) Very High (due to Boc group)
Hydrolytic Stability Moderate Low (benzyl group susceptible to hydrogenolysis) High (Boc resists hydrolysis)

Conformational Analysis

The puckering of the pyrrolidine ring is influenced by substituent positions and stereochemistry. This compound adopts a specific puckered conformation due to steric interactions between the 3-phenyl and 1-ethyl ester groups. In contrast:

  • The benzyl-substituted analog () exhibits altered puckering due to the 4-hydroxyl group, which may stabilize chair-like conformations .
  • The Boc-protected analog () experiences enhanced rigidity from the bulky tert-butyl group, restricting pseudorotation and favoring flattened ring conformations .

Methodological Considerations

Crystallographic tools like SHELX and ORTEP-3 () are critical for resolving the stereochemistry and conformation of these compounds. For example:

  • SHELXL refines small-molecule structures with high precision, essential for confirming the (3S,4R) configuration in ’s compound .
  • ORTEP-3 visualizes puckering modes, aiding in the analysis of steric interactions in this compound .

Biological Activity

Ethyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate (C13H17NO3) is a compound of interest due to its unique structural features and potential biological activities. This article delves into its synthesis, biological interactions, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

This compound consists of a pyrrolidine ring with a hydroxyl group and an ethyl ester at the carboxylic acid position. Its molecular weight is approximately 235.28 g/mol, which contributes to its solubility and interaction with biological systems.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Refluxing with Ethanol : Utilizing ethanol as a solvent to facilitate the reaction.
  • Enzyme-Catalyzed Reactions : Employing enzymes for kinetic resolution, which can enhance selectivity and yield of desired enantiomers.

These methods can be optimized for yield and purity based on the intended application, particularly in medicinal chemistry.

Interaction with Neurotransmitter Receptors

Preliminary studies suggest that this compound may interact with neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions indicate potential psychoactive effects, which could be significant for developing therapeutic agents targeting mood disorders.

Case Studies and Research Findings

  • Psychoactive Effects : A study indicated that compounds structurally similar to ethyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate exhibited binding affinities to serotonin receptors, suggesting potential applications in treating depression and anxiety disorders.
  • Anticancer Potential : Research on related compounds has demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrrolidine have shown promise in inhibiting cancer cell growth by interfering with nutrient transport systems essential for tumor survival .

Comparative Analysis with Similar Compounds

The following table summarizes structural comparisons between this compound and related compounds:

Compound NameStructureUnique Features
Tert-butyl 3-hydroxy-4-phenylpyrrolidine-1-carboxylateStructureHigher enantioselectivity in certain reactions
1-Ethyl-3-hydroxypiperidineStructureDifferent ring structure affects biological activity
Ethyl 3-hydroxy-5-(4-methoxyphenyl)-1-phenylpyrrolidine-2-carboxylateStructureEnhanced lipophilicity and receptor interaction

This comparison highlights how structural modifications can influence pharmacokinetic properties and biological activity, underscoring the significance of this compound in medicinal chemistry.

Q & A

Q. What synthetic methodologies are recommended for preparing Ethyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of pyrrolidine derivatives often involves cyclization or functionalization of pre-existing heterocycles. For example, analogous compounds like Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate were synthesized using acyl chloride coupling under anhydrous conditions with a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80°C . Optimization should focus on:
  • Catalyst selection : Use of mild bases to avoid side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
  • Temperature control : Moderate heating (70–90°C) balances reaction rate and selectivity.
    Table 1 : Representative Reaction Conditions for Analogous Syntheses
SubstrateReagentSolventTemp. (°C)Yield (%)Reference
Ethyl 3-methyl-pyrrole-2-carboxylate3-Fluoro-2-iodobenzoyl chlorideDMF8023

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A multi-technique approach is critical:
  • 1H NMR : Use deuterated solvents (e.g., DMSO-d₆) at 300–400 MHz to resolve proton environments, particularly the hydroxy and phenyl groups. For example, analogous compounds show distinct peaks for aromatic protons (δ 7.2–7.5 ppm) and ester carbonyls (δ 4.2–4.3 ppm for ethyl groups) .
  • LC-MS/HRMS : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to validate purity.
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O-H stretch at ~3400 cm⁻¹).

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : While toxicity data for this specific compound may be limited, general safety measures for pyrrolidine derivatives include:
  • PPE : Wear nitrile gloves, safety goggles (EN 166/EU standard), and lab coats .
  • Ventilation : Use fume hoods to minimize inhalation risks during synthesis or purification.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via licensed waste services .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL and visualization tools (ORTEP-3 ) can elucidate the 3D structure. Key steps:
  • Data Collection : Use high-resolution synchrotron sources for twinned or small crystals.
  • Refinement : Apply Hirshfeld atom refinement (HAR) to model hydrogen bonding involving the hydroxy group.
  • Validation : Check for geometric outliers (e.g., bond lengths, angles) using CCDC validation tools .
    Table 2 : Typical Crystallographic Parameters for Pyrrolidine Derivatives
ParameterValue RangeReference
C-O bond length1.32–1.38 Å
Puckering amplitude (q)0.1–0.5 Å

Q. What computational or experimental approaches are suitable for analyzing ring puckering in this compound?

  • Methodological Answer : The Cremer-Pople puckering parameters quantify non-planar conformations:
  • Amplitude (q) : Measures the degree of deviation from planarity.
  • Phase angle (φ) : Describes the puckering mode (e.g., envelope vs. twist).
    Combine DFT calculations (e.g., B3LYP/6-31G*) with SC-XRD data to correlate theoretical and experimental puckering. For example, a q value >0.3 Å indicates significant puckering in pyrrolidine rings .

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

  • Methodological Answer : Contradictions often arise from purity or solvent effects. Resolve via:
  • Purity Verification : Use HPLC (≥98% purity) and elemental analysis.
  • Solvent Standardization : Compare NMR spectra in consistent solvents (e.g., DMSO-d₆ vs. CDCl₃).
  • Dynamic Effects : Variable-temperature NMR can reveal conformational exchange broadening .

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